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molecular formula C8H12N5O4P B562677 Adefovir-d4

Adefovir-d4

Cat. No. B562677
M. Wt: 277.21 g/mol
InChI Key: SUPKOOSCJHTBAH-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390791B2

Procedure details

Adenine to PMEA using Magnesium Isopropoxide. To a suspension of adenine (16.8 g, 0.124 mol) in DMF (41.9 ml) was added ethylene carbonate (12.1 g, 0.137 mol) and sodium hydroxide (.100 g, 0.0025 mol). The mixture was heated at 130° C. overnight. The reaction was cooled to below 50° C. and toluene (62.1 ml) was added. The slurry was further cooled to 5° C. for 2 hours, filtered, and rinsed with toluene (2×). The wet solid was dried in vacuo at 65° C. to yield 20.0 g (90%) of 9-(2-hydroxyethyl)adenine as an off-white solid. Mp: 238-240° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Name
Quantity
41.9 mL
Type
solvent
Reaction Step Four
Quantity
12.1 g
Type
reactant
Reaction Step Five
Quantity
0.0025 mol
Type
catalyst
Reaction Step Five
Quantity
62.1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C(N)=C2C(N=CN2)=NC=1.[CH:11]1[N:16]=[C:15]([NH2:17])[C:14]2[N:18]=[CH:19][N:20]([CH2:21][CH2:22][O:23]CP(O)(O)=O)[C:13]=2[N:12]=1.CC(C)[O-].[Mg+2].CC(C)[O-].C1(=O)OCCO1>CN(C=O)C.[OH-].[Na+].C1(C)C=CC=CC=1>[OH:23][CH2:22][CH2:21][N:20]1[CH:19]=[N:18][C:14]2[C:13]1=[N:12][CH:11]=[N:16][C:15]=2[NH2:17] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Mg+2].CC([O-])C
Step Four
Name
Quantity
16.8 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
41.9 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
12.1 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.0025 mol
Type
catalyst
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
62.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to below 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was further cooled to 5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with toluene (2×)
CUSTOM
Type
CUSTOM
Details
The wet solid was dried in vacuo at 65° C.

Outcomes

Product
Name
Type
product
Smiles
OCCN1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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